2-Chloro-6-(4-methoxybenzyloxy)pyridine
Overview
Description
2-Chloro-6-(4-methoxybenzyloxy)pyridine is an organic compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol . It belongs to the pyridine family and is characterized by the presence of a chloro group at the 2-position and a 4-methoxybenzyloxy group at the 6-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxybenzyloxy)pyridine typically involves the reaction of 2-chloropyridine with 4-methoxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methoxybenzyloxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-6-(4-methoxybenzyloxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methoxybenzyloxy)pyridine involves its interaction with specific molecular targets. The chloro group and the methoxybenzyloxy group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(4-hydroxybenzyloxy)pyridine: Similar structure but with a hydroxy group instead of a methoxy group.
2-Chloro-6-(4-methylbenzyloxy)pyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-6-(4-ethoxybenzyloxy)pyridine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-Chloro-6-(4-methoxybenzyloxy)pyridine is unique due to the presence of the methoxybenzyloxy group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
2-chloro-6-[(4-methoxyphenyl)methoxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZADIUOCLPMBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674406 | |
Record name | 2-Chloro-6-[(4-methoxyphenyl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-23-9 | |
Record name | 2-Chloro-6-[(4-methoxyphenyl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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